3-Fluoro-4-methoxyaniline
Overview
Description
3-Fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H8FNO. It is part of the aniline family, characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzene ring.
Mechanism of Action
Target of Action
3-Fluoro-4-methoxyaniline is a chemical compound used in the synthesis of various pharmaceutical agents It has been used as a reagent in the synthesis of novel leucine ureido derivatives, which have potent inhibitory activity against aminopeptidase n . Aminopeptidase N is an enzyme involved in the final digestion of peptides generated from hydrolysis of proteins by gastric and pancreatic proteases .
Mode of Action
Its role as a reagent in the synthesis of leucine ureido derivatives suggests that it may interact with its targets through the formation of covalent bonds during the synthesis process . The resulting changes could include alterations in the structure and function of the target molecules, leading to the observed inhibitory activity against aminopeptidase N .
Biochemical Pathways
Given its use in the synthesis of inhibitors for aminopeptidase n, it can be inferred that it may affect protein digestion pathways . The downstream effects of this could include disruption of protein turnover and peptide metabolism.
Pharmacokinetics
Some calculated physicochemical properties suggest that it has high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Its use in the synthesis of aminopeptidase n inhibitors suggests that it may contribute to the inhibition of this enzyme, potentially affecting peptide metabolism at the cellular level .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature .
Biochemical Analysis
Biochemical Properties
It has been used as a reagent in the synthesis of novel leucine ureido derivatives which have potent inhibitory activity against aminopeptidase N . It has also been used in the synthesis of novel mGluR1 antagonists for the treatment of chronic pain
Cellular Effects
Its safety data sheet indicates that it may cause damage to organs through prolonged or repeated exposure . It may also cause respiratory irritation, and it is harmful if inhaled, swallowed, or in contact with skin
Molecular Mechanism
It is known to participate in various chemical reactions due to the presence of the aniline nitrogen, which can act as a nucleophile, and the electron-donating methoxy group, which can influence the reactivity of the fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-4-methoxyaniline involves the Ullmann methoxylation reaction. In this process, 2-fluoro-4-iodoaniline is used as a starting material. The iodine is replaced by a methoxy group to yield this compound. This reaction typically requires the use of copper catalysts and high temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale Ullmann reactions, where the reaction conditions are optimized for higher yields and purity. The process includes steps for the protection and deprotection of the nitrogen atom and the use of halogen compounds, specifically fluorine and iodine compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The aniline nitrogen can act as a nucleophile, participating in substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogen compounds and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce nitro compounds .
Scientific Research Applications
3-Fluoro-4-methoxyaniline has several scientific research applications:
Comparison with Similar Compounds
- 4-Amino-2-fluoroanisole
- 3-Fluoro-p-anisidine
- 4-Amino-2-fluoro-1-methoxybenzene
Comparison: 3-Fluoro-4-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This positioning influences its electronic properties and reactivity, making it distinct from other similar compounds. For example, 4-Amino-2-fluoroanisole has the fluorine and methoxy groups in different positions, leading to different reactivity and applications .
Properties
IUPAC Name |
3-fluoro-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWAPDSCYTZUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342364 | |
Record name | 3-Fluoro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366-99-4 | |
Record name | 3-Fluoro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-FLUORO-4-METHOXYANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-fluoro-4-methoxyaniline exert its anti-melanogenic effects?
A1: this compound acts as a tyrosinase inhibitor. [] Tyrosinase is a key enzyme involved in melanin biosynthesis. By inhibiting tyrosinase activity, this compound reduces melanin production, leading to depigmenting effects. Specifically, the research highlighted that the derivative N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline (3d) displayed potent anti-melanogenic activity in α-MSH-induced B16F10 murine melanoma cells, even surpassing the efficacy of kojic acid, a known tyrosinase inhibitor. []
Q2: What is the structural characterization of this compound?
A2: While the provided research does not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, it identifies the compound as a component of the volatile oil extracted from Cortex Fraxini. [] Further research beyond these articles would be required to obtain comprehensive structural characterization data.
Q3: Have any studies investigated the structure-activity relationship (SAR) of this compound derivatives in relation to their anti-tyrosinase activity?
A3: Yes, the study focusing on the synthesis of fluorinated N-benzylaniline derivatives explored the impact of structural modifications on anti-tyrosinase activity. [] The researchers found that the presence of p-fluorine monosubstitution in the N-benzylaniline scaffold significantly enhanced the inhibitory potency against mushroom tyrosinase. [] This suggests that the specific position of the fluorine atom plays a crucial role in the interaction with the enzyme's active site.
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